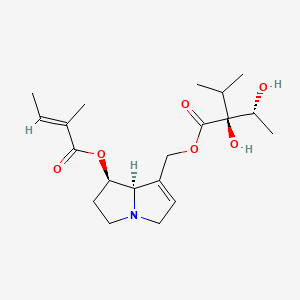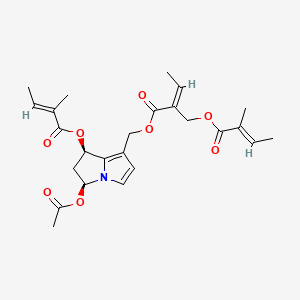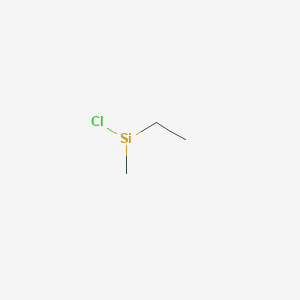
Methylethylchlorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylethylchlorosilane is an organosilicon compound with the chemical formula C3H9ClSi It is a member of the silane family, which consists of silicon atoms bonded to hydrogen and/or organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylethylchlorosilane can be synthesized through several methods. One common approach involves the reaction of chloroethane with methylsilane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of silane, chloroethylmethyl- often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to maintain optimal conditions, and the product is purified through distillation or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Methylethylchlorosilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction typically occurs at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like alcohols or amines can be used to replace the chlorine atom. The reaction is often carried out in the presence of a base to neutralize the by-products.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Alkoxy or amino-substituted silanes.
Scientific Research Applications
Methylethylchlorosilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound is utilized in the modification of biomolecules and surfaces for biological studies.
Industry: this compound is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism by which silane, chloroethylmethyl- exerts its effects involves the formation of covalent bonds with other molecules. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
Silane, dichloro(chloromethyl)methyl-: This compound has two chlorine atoms and one methyl group attached to the silicon atom, making it more reactive in substitution reactions.
Silane, chloromethyl, methyl, dimethoxy-: This compound has two methoxy groups, which make it more suitable for applications requiring hydrolysis and condensation reactions.
Uniqueness
Methylethylchlorosilane is unique due to its specific combination of a chloroethyl group and a methyl group attached to the silicon atom. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in different fields.
Properties
CAS No. |
6374-21-6 |
|---|---|
Molecular Formula |
C3H8ClSi |
Molecular Weight |
107.63 g/mol |
InChI |
InChI=1S/C3H8ClSi/c1-3-5(2)4/h3H2,1-2H3 |
InChI Key |
ZUKYLGDWMRLIKI-UHFFFAOYSA-N |
SMILES |
CC[Si](C)Cl |
Canonical SMILES |
CC[Si](C)Cl |
Key on ui other cas no. |
6374-21-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



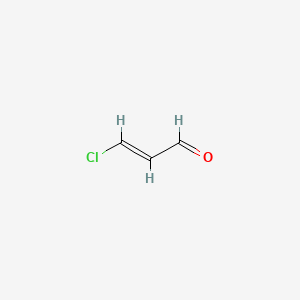
![2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide](/img/structure/B1609249.png)
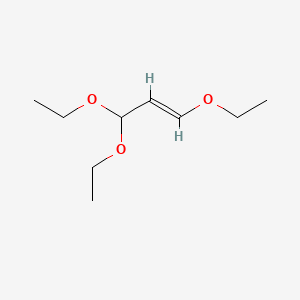
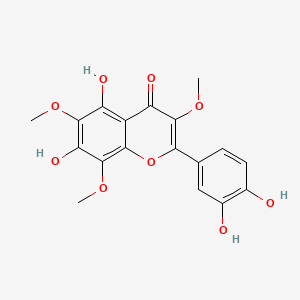
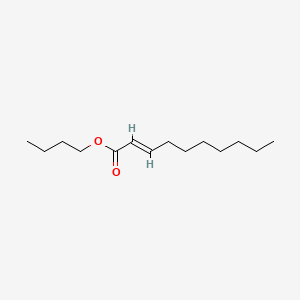
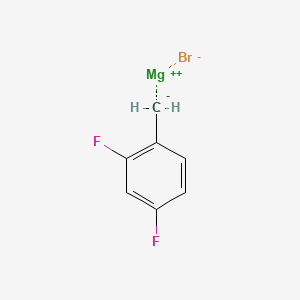
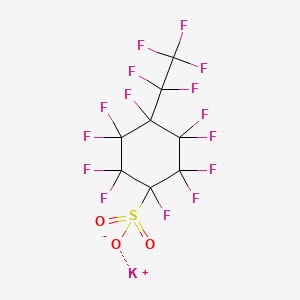
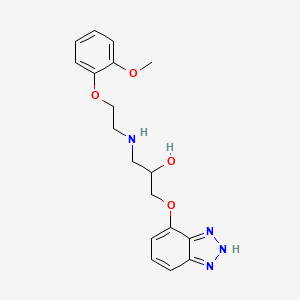
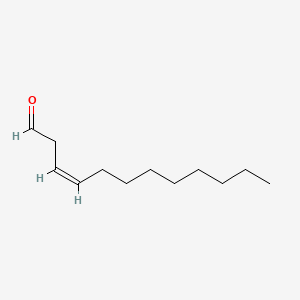
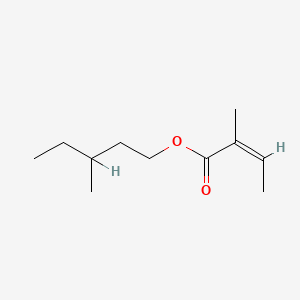
![[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-3-methyl-2-[1-[(E)-2-methylbut-2-enoyl]oxyethyl]butanoate](/img/structure/B1609263.png)
